GSK837149A
Overview
Description
GSK837149 is a selective inhibitor of human fatty acid synthase (FAS) with a Ki value of 30 nM. It acts by suppressing the β-ketoacyl reductase activity of the enzyme. The compound has the molecular formula C23H22N8O5S2 and a molecular weight of 554.6 g/mol.
Preparation Methods
The synthesis of GSK837149 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of 1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea. The reaction conditions involve the use of solvents such as dichloromethane and methanol, and reagents like hydroxypropyl methylcellulose and pluronic F-127 . Industrial production methods may involve crystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
GSK837149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK837149 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of fatty acid synthase.
Biology: The compound is utilized in biological studies to understand the role of fatty acid synthase in cellular processes.
Medicine: GSK837149 is investigated for its potential therapeutic applications in cancer treatment, as fatty acid synthase is often upregulated in tumor cells.
Industry: The compound is used in the development of new drugs targeting fatty acid synthase.
Mechanism of Action
GSK837149 exerts its effects by inhibiting the β-ketoacyl reductase activity of fatty acid synthase. This inhibition disrupts the synthesis of fatty acids, which are essential for various cellular processes. The molecular targets include the β-ketoacyl reductase domain of fatty acid synthase, and the pathways involved are related to lipid metabolism .
Comparison with Similar Compounds
GSK837149 is unique in its high selectivity and potency as a fatty acid synthase inhibitor. Similar compounds include:
GSK2194069: Another fatty acid synthase inhibitor with an IC50 value of 29 nM.
C75: A well-known fatty acid synthase inhibitor that also targets the β-ketoacyl reductase domain.
Orlistat: A lipase inhibitor that also inhibits fatty acid synthase but with lower selectivity.
Properties
IUPAC Name |
1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINKZJTTORDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-29-0 | |
Record name | GSK837149A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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